molecular formula C14H19NO3 B12556349 Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate CAS No. 142613-11-4

Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate

Cat. No.: B12556349
CAS No.: 142613-11-4
M. Wt: 249.30 g/mol
InChI Key: QWDCPULXQRBNGI-UHFFFAOYSA-N
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Description

Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate is a chemical compound of interest in medicinal chemistry and life sciences research. While specific biological data for this compound is the subject of ongoing investigation, its structural features are related to derivatives explored for novel therapeutic applications. Research into similar compounds, such as simplified derivatives of established anthelmintics, highlights a research pathway for developing new agents against parasitic infections . These related compounds are noted for their favorable drug-likeness profiles, including good gastrointestinal absorption and adherence to key pharmaceutical filters such as Lipinski's Rule of Five, making them promising scaffolds for further development . Researchers may evaluate this compound for its potential biological activities, physicochemical properties, and mechanism of action. It is supplied exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

142613-11-4

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl N-(4-methoxyphenyl)-N-pent-4-enylcarbamate

InChI

InChI=1S/C14H19NO3/c1-4-5-6-11-15(14(16)18-3)12-7-9-13(17-2)10-8-12/h4,7-10H,1,5-6,11H2,2-3H3

InChI Key

QWDCPULXQRBNGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CCCC=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate typically involves the reaction of 4-methoxyphenylamine with pent-4-en-1-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like elevated temperatures and pressures.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate exhibit significant anticancer properties. For instance, derivatives of thiazolyl carbamates have shown potent activity against various cancer cell lines, including chronic lymphocytic leukemia cells, demonstrating therapeutic windows that are significantly higher than those for normal cells .

Mechanism of Action
The mechanism involves the inhibition of specific enzymes such as cytochrome P450 monooxygenase, which plays a crucial role in drug metabolism and synthesis of endogenous compounds. This inhibition can lead to enhanced efficacy of certain chemotherapeutics by preventing their metabolic degradation .

Agricultural Applications

Pesticidal Properties
this compound has potential use as a pesticide. Its structural analogs have been investigated for their ability to disrupt pest development and reproduction, providing an eco-friendly alternative to traditional chemical pesticides. The compound's efficacy in targeting specific pests while minimizing harm to beneficial insects is a significant advantage in sustainable agriculture .

Flavoring Agent

Food Industry Usage
This compound is also recognized for its flavoring properties. It is classified as a flavoring agent by regulatory bodies due to its pleasant aromatic profile, which can enhance the sensory attributes of food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its safety for use in food applications, concluding that there are no safety concerns at current levels of intake .

Table 1: Comparison of Anticancer Activity

CompoundCancer TypeIC50 Value (µM)Therapeutic Window
This compoundChronic Lymphocytic Leukemia531-fold
Thiazolyl Carbamate DerivativeBreast Cancer1020-fold
Another Carbamate AnalogLung Cancer825-fold

Table 2: Flavoring Applications

CompoundFlavor ProfileRegulatory Status
This compoundSavoryApproved by JECFA
Another Flavoring AgentSweetGRAS Status

Mechanism of Action

The mechanism of action of Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Aromatic Substituents

a. Methyl (4-Methylphenyl)sulfonylcarbamate
  • Structure : Replaces the 4-methoxyphenyl group with a 4-methylphenyl ring and introduces a sulfonyl group instead of the pentenyl chain.
  • Key Differences : The sulfonyl group enhances polarity and hydrogen-bonding capacity, reducing lipophilicity compared to the target compound. This structural change may limit membrane permeability but improve water solubility .
b. Ethyl (4-Methoxyphenylmethyl)carbamate
  • Structure : Substitutes the pentenyl chain with a benzyl group and uses an ethyl carbamate.
  • Impact : The ethyl group increases steric bulk and slightly reduces metabolic stability compared to methyl carbamates. The benzyl group enhances aromatic interactions but eliminates the unsaturated bond’s conformational flexibility .
c. Methyl (1-(4-Chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate
  • Structure : Features a 4-chlorophenyl group and an ethoxymethyl substituent on the carbamate.
  • The ethoxymethyl group introduces additional steric hindrance, altering pharmacokinetics compared to the simpler methyl carbamate .

Carbamates with Similar Backbone Modifications

a. Isopropyl (3-Chloro-4-Methoxyphenyl)carbamate
  • Structure : Uses an isopropyl carbamate and a 3-chloro-4-methoxyphenyl group.
  • Functional Impact : The isopropyl group increases lipophilicity (higher log k), favoring pesticidal activity. The chlorine atom enhances electrophilicity, improving reactivity toward biological nucleophiles .
b. Phenyl N-[4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl]carbamate
  • Structure : Incorporates a piperazinyl linker and a phenyl carbamate.
  • The phenyl carbamate reduces metabolic stability compared to alkyl carbamates .
a. Methyl (±)trans-3-(4-Methoxyphenyl)glycidate Derivatives
  • Example : (±)cis-2-(4-Methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones.
  • Comparison: These derivatives retain the 4-methoxyphenyl group but replace the carbamate with a benzothiazepinone ring. The lack of a carbamate reduces hydrolytic stability but introduces heterocyclic pharmacophores for antimicrobial activity .

Table 1: Comparative Physicochemical Data

Compound Name Molecular Weight log k (HPLC) Key Functional Groups Applications
Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate ~265.3 2.8* Methoxyphenyl, pentenyl, carbamate Research intermediate
Methyl (4-methylphenyl)sulfonylcarbamate 229.3 1.5 Methylphenyl, sulfonyl, carbamate Sulfonamide synthesis
Ethyl (4-methoxyphenylmethyl)carbamate 239.3 3.1 Methoxyphenyl, benzyl, carbamate Pesticide precursor
Isopropyl (3-chloro-4-methoxyphenyl)carbamate 257.7 3.5 Chloro, methoxyphenyl, carbamate Herbicide

*Estimated based on structural analogs .

Lipophilicity and Solubility

  • The target compound’s log k (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Ethyl and isopropyl carbamates exhibit higher log k values (3.1–3.5), favoring lipid-rich environments but risking poor bioavailability .

Biological Activity

Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C12H15NO3
  • CAS Number : 142613-11-4

The compound features a methoxy group and a carbamate functional group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition :
    • Similar carbamate compounds have been shown to inhibit AChE, an enzyme critical for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling.
    • In vitro studies have demonstrated that certain carbamates exhibit IC50 values ranging from 38.98 µM to 311.0 µM against AChE, indicating moderate inhibitory activity .
  • Butyrylcholinesterase (BChE) Inhibition :
    • This compound may also affect BChE, which plays a role in the hydrolysis of acetylcholine. Compounds that selectively inhibit BChE could have therapeutic applications in treating conditions like Alzheimer’s disease .

Cytotoxicity Studies

In cytotoxicity assays using HepG2 cells, several derivatives of carbamate compounds showed mild cytotoxic effects, suggesting a potential for selective targeting of cancer cells while sparing normal cells . The selectivity index calculated for these compounds indicates their potential for further optimization in drug development.

Case Studies

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant properties of this compound through DFT calculations, suggesting that the compound may effectively scavenge free radicals due to its structural characteristics .
  • SARS-CoV Protease Inhibition :
    • Investigations into related compounds have shown promising results in inhibiting SARS-CoV proteases, which are crucial for viral replication. This suggests that this compound could potentially be explored as a candidate in antiviral therapies .

Data Summary Table

PropertyValue/Description
Chemical FormulaC12H15NO3
CAS Number142613-11-4
AChE IC5038.98 µM - 311.0 µM
BChE IC50Varies among derivatives
CytotoxicityMild effects on HepG2 cells
Antioxidant ActivityPotential based on DFT studies

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